2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one hydrochloride
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Overview
Description
2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one hydrochloride is a chemical compound with a complex structure that includes an oxazolo and azepin ring system. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one hydrochloride involves multiple steps, typically starting with the formation of the oxazolo ring followed by the azepin ring. Specific reagents and catalysts are used to facilitate these reactions, and the conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2H,3H,4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridin-3-one: This compound has a similar oxazolo ring but differs in the azepin ring structure.
4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-one: Another similar compound with a different ring system.
Uniqueness
2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one hydrochloride is unique due to its specific ring structure and the presence of the hydrochloride group, which can influence its solubility and reactivity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c10-7-5-1-3-8-4-2-6(5)11-9-7;/h8H,1-4H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWNFZFAUYVEAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C(=O)NO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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